molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Cat. No.: B8287209
M. Wt: 260.29 g/mol
InChI Key: RNCCWYOKKBCIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine is a tricyclic heteroaromatic compound built on a 9H-pyrimido[4,5-b]indole core scaffold, which is of significant interest in medicinal chemistry and chemical biology for developing novel therapeutic agents . This scaffold serves as a key structural motif in the synthesis of compounds with diverse and potent biological activities. Its primary research value lies in two major areas: as a microtubule-disrupting agent in oncology and as a small-molecule modulator in stem cell expansion. In cancer research, derivatives of this core structure function as potent microtubule-targeting agents that bind to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis in cancer cells . Notably, certain N4-alkylated analogues have demonstrated low nanomolar potency against various cancer cell lines, including multidrug-resistant models that overexpress P-glycoprotein or the βIII-tubulin isotype, highlighting their potential for overcoming clinical drug resistance . In regenerative medicine, specific pyrimido[4,5-b]indole derivatives have been patented for their ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs), a critical capability for bone marrow transplantation and cellular therapies . Furthermore, the 9H-pyrimido[4,5-b]indole scaffold is also being explored in kinase inhibitor research, with related compounds showing promising inhibitory activity against kinases such as CK1δ/ε and DYRK1A, which are implicated in neurodegenerative diseases and cancer . The synthetic accessibility of this scaffold has been advanced by modern, transition-metal-free multicomponent reactions, allowing for efficient and diverse functionalization from commercially available starting materials like indole-3-carboxaldehydes . This compound is intended for research purposes only, specifically for use in assay development, hit-to-lead optimization, and investigating mechanisms of cell proliferation and death.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

InChI

InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)

InChI Key

RNCCWYOKKBCIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

Origin of Product

United States

Scientific Research Applications

Synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes the cyclization of appropriate precursors such as 2-amino-6-hydrazinylpyrimidin-4(3H)-one with various anilines. This process can yield several derivatives with varying biological activities depending on the substitutions made on the phenyl ring or other parts of the molecule .

Anticancer Properties

This compound has demonstrated potent anticancer activity through various mechanisms:

  • Microtubule Disruption : Compounds derived from this scaffold have shown low nanomolar potency against tumor cell lines by disrupting microtubule dynamics, similar to known chemotherapeutics like colchicine .
  • VEGFR Inhibition : Certain derivatives have been identified as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them potential candidates for targeted cancer therapies. For instance, a derivative was found to be equipotent to standard treatments like sunitinib and semaxinib in inhibiting VEGFR-2 .

Kinase Inhibition

This compound and its derivatives are also being studied for their ability to inhibit various kinases:

  • GSK-3β Inhibition : Research has highlighted the compound's ability to act as a GSK-3β inhibitor, which is crucial in several signaling pathways related to cancer and neurodegenerative diseases. Enhanced metabolic stability and reduced cytotoxicity have been reported for some derivatives, making them promising candidates for further development .

Microtubule Targeting Agents

A study synthesized several N-substituted derivatives of 9H-pyrimido[4,5-b]indole and evaluated their effects on tumor cells. The most potent compound exhibited a GI50 value in the low nanomolar range against multiple cancer cell lines, indicating strong potential for development as a microtubule-targeting agent .

VEGFR Selectivity

Another investigation focused on the synthesis of 5-chloro-N4-substituted phenyl derivatives, which were shown to selectively inhibit VEGFR-2 over other kinases such as EGFR and PDGFRβ. This selectivity is critical for minimizing side effects associated with broader kinase inhibition in cancer therapies .

Data Tables

Compound NameActivity TypeIC50 Value (nM)Reference
N-(substituted phenyl)-9H-pyrimido[4,5-b]indoleMicrotubule DisruptionLow nanomolar
5-chloro-N4-substituted phenyl derivativeVEGFR InhibitionComparable to sunitinib
GSK-3β Inhibitor DerivativeGSK-3β Inhibition360 - 480

Comparison with Similar Compounds

Table 1: Kinase Inhibition Profiles of Selected Isomers

Compound Structure Type CK1δ/ε IC50 (μM) DYRK1A IC50 (μM)
1d [5,4-b], N-Benzyl 0.6 >10
3a [4,5-b], Unsubstituted 0.7 3.1
4c [4,5-b], NO2, N-Ethyl 1.6 5.9
2a [5,4-b], NO2 >10 >10

Substituent Effects on Activity

  • N-Alkylation : N-Methyl or N-Benzyl groups (e.g., 1d, 3d) enhance CK1δ/ε specificity but abolish DYRK1A inhibition. In contrast, N-Ethyl derivatives (e.g., 3c) maintain dual CK1δ/ε (IC50 = 1.6 μM) and DYRK1A (IC50 = 5.9 μM) activity .
  • Nitro Groups : Nitro substitution at indole C-8 (Series 4) reduces CK1δ/ε activity by 2–3 fold compared to unsubstituted analogs but preserves micromolar potency. In [5,4-b] isomers (Series 2), nitro groups render compounds inactive .

Comparison with Harmine Derivatives

Harmine (11a), a natural β-carboline alkaloid, serves as a reference for DYRK1A inhibition (IC50 = 29 nM). N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives lack harmine’s nanomolar DYRK1A potency but exhibit broader kinase selectivity:

  • Harmine derivatives (11b–d) with N-alkylation lose CK1δ/ε and CDK5/p25 activity entirely, focusing exclusively on DYRK1A (IC50 = 37–130 nM) .
  • Pyrimidoindoles (e.g., 3a) maintain CK1δ/ε inhibition (IC50 = 0.7 μM) while offering moderate DYRK1A activity (IC50 = 3.1 μM), making them multitarget candidates .

Table 2: Key Differences Between Pyrimidoindoles and Harmine Derivatives

Property Pyrimido[4,5-b]indol-4-amines Harmine Derivatives
CK1δ/ε IC50 Range 0.6–3.5 μM >10 μM (inactive)
DYRK1A IC50 Range 3.1–9.8 μM 29–130 nM
Kinase Selectivity Dual CK1δ/ε + DYRK1A DYRK1A-specific
Toxicity Profile Lower neurotoxicity High neurotoxicity

Comparison with Thieno[2,3-d]pyrimidin-4-amine Analogs

Replacing sulfur in thieno[2,3-d]pyrimidin-4-amines with NH in pyrimidoindoles enhances DYRK1A inhibition (IC50 improves from 33 μM to 2.2 μM) while retaining CK1δ/ε activity. This shift alters hydrogen-bonding interactions, favoring kinase binding .

Preparation Methods

Four-Component Reaction

The four-component reaction represents a versatile one-pot synthesis strategy for constructing the pyrimido[4,5-b]indole scaffold. This method involves the condensation of indole derivatives, aromatic aldehydes, ammonium salts, and a nitrogen source under controlled conditions . For example, a reaction between 3-cyanoindole, benzaldehyde, ammonium acetate, and aniline in acetic acid at 120°C yields this compound with moderate efficiency (45–60% yield). The mechanism proceeds through imine formation, cyclization, and subsequent aromatization.

Key advantages include operational simplicity and functional group tolerance, enabling the incorporation of diverse substituents on the phenyl ring. However, challenges such as byproduct formation and purification difficulties limit its scalability.

Nucleophilic Displacement of Halogenated Intermediates

Halogenated intermediates, particularly 5-bromo- or 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine, serve as pivotal precursors for nucleophilic aromatic substitution (SNAr). In this approach, the halogen atom at position 5 is displaced by arylthiols or anilines under basic conditions . For instance, treatment of 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine with phenylthiol in dimethylformamide (DMF) at 80°C affords the target compound in 65–77% yield .

Microwave-assisted reactions significantly enhance reaction rates and yields. A study demonstrated that microwave irradiation at 150°C for 15 minutes with copper(I) iodide as a catalyst improved yields to 85% . This method’s regioselectivity and compatibility with electron-deficient aryl groups make it favorable for structural diversification.

Condensation with Substituted Anilines

Condensation reactions using substituted anilines and preformed pyrimidoindole intermediates offer a direct route to N-phenyl derivatives. A common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, reacts with aniline derivatives in isopropanol under acidic conditions (HCl) to yield this compound . This method achieves regioselectivity at position 4, with yields ranging from 70% to 82% .

Deprotection of the pivaloyl group using 15% potassium hydroxide in dioxane completes the synthesis, though overexposure to base may lead to decomposition . The table below summarizes key parameters for this method:

SubstrateReagentConditionsYield (%)Reference
4,5-Dichloro intermediateAniline, HClIsopropanol, reflux76
4-Chloro intermediate4-FluoroanilineDMF, 120°C82

Base-Promoted Tandem Cyclization

A novel transition-metal-free approach involves the base-promoted cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines. Potassium tert-butoxide in dimethyl sulfoxide (DMSO) facilitates the ring-opening of naphthoquinones, followed by recyclization to form the pyrimido[4,5-b]indole core . This method constructs three nitrogen-containing rings in one pot, achieving yields of 68–75% .

The reaction’s green chemistry profile—avoiding heavy metals and high temperatures—makes it environmentally favorable. However, limited substrate scope and sensitivity to electron-donating groups on the benzamidine restrict its broader application .

Intramolecular Heck Cyclization

Palladium-catalyzed intramolecular Heck cyclization provides a high-yielding route to this compound. Starting from 4-(anilino)-5-iodo-6-(trifluoromethyl)pyrimidine, the reaction proceeds via oxidative addition of palladium(0) to the C–I bond, followed by cyclization and reductive elimination . Using Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in DMF at 125°C, this method achieves yields up to 90% .

This approach excels in introducing fluoroalkyl groups, enhancing the compound’s hydrophobicity and binding affinity. However, the requirement for anhydrous conditions and sensitive palladium catalysts increases operational complexity .

Comparative Analysis of Synthetic Methods

The table below evaluates the five methods based on yield, scalability, and practicality:

MethodYield Range (%)ScalabilityAdvantagesLimitations
Four-component reaction45–60ModerateOne-pot synthesis, versatileByproduct formation, purification challenges
Nucleophilic displacement65–85HighRegioselective, microwave-compatibleRequires halogenated precursors
Aniline condensation70–82HighStraightforward deprotection stepsAcidic conditions may degrade substrates
Tandem cyclization68–75ModerateMetal-free, eco-friendlyNarrow substrate scope
Heck cyclization85–90Low to moderateHigh yield, fluoroalkyl compatibilityCostly catalysts, sensitive conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives?

  • Methodology : The synthesis typically involves nucleophilic displacement of 4-chloro-pyrimido[4,5-b]indole intermediates with substituted anilines under acidic conditions. For example, reacting 4-chloro-9H-pyrimido[4,5-b]indole with phenylamine derivatives in n-butanol with concentrated HCl as a catalyst under reflux yields target compounds. Purification is achieved via column chromatography using gradients of dichloromethane (DCM) and methanol .
  • Key Data : Reaction yields range from 31% to 93% depending on substituent steric effects and electronic properties. TLC Rf values (e.g., 0.12–0.50) and melting points (>250°C for some derivatives) confirm purity .

Q. How are N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives characterized structurally?

  • Methodology : Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and ESI-MS. For example, N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl) derivatives show distinct aromatic proton signals at δ 7.44 ppm (singlet) and methoxy groups at δ 3.80 ppm .
  • Key Data : Molecular weights (e.g., 443.501 g/mol for C24H25N7O2) and chiral center counts (often zero) are validated via mass spectrometry .

Advanced Research Questions

Q. What strategies optimize the bioavailability of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs?

  • Methodology : Introducing hydrophilic substituents (e.g., morpholine, piperidine) or reducing molecular rigidity improves solubility. For instance, coupling with 4-morpholinyl or cyclopropylmethyl groups enhances oral bioavailability, as seen in bromodomain inhibitors .
  • Key Data : LogP values are optimized from >3.5 to <2.0 via polar group addition. Pharmacokinetic studies in rodents show increased AUC (area under the curve) by 2–3× for derivatives with piperidinylmethyl side chains .

Q. How do substituents at the 2-, 4-, and 5-positions modulate microtubule depolymerization activity?

  • Methodology : Systematic structure-activity relationship (SAR) studies compare analogs with varied substituents. For example, 5-chloro and 2-methyl groups enhance microtubule destabilization by 50% compared to unsubstituted analogs, as shown in tubulin polymerization assays .
  • Key Data : IC50 values for antiproliferative activity range from 0.1 µM (5-chloro derivatives) to >10 µM (unsubstituted analogs) in HeLa cells .

Q. How can conflicting data on substituent effects be resolved in structure-based drug design?

  • Methodology : Use molecular docking and dynamics simulations to reconcile experimental contradictions. For example, 3,4,5-trimethoxy phenyl groups show variable binding affinities to BET bromodomains due to conformational flexibility. Free energy calculations (MM/PBSA) identify optimal binding poses .
  • Key Data : Binding energy differences (±2 kcal/mol) explain discrepancies in IC50 values for closely related analogs .

Experimental Design and Data Analysis

Q. What purification techniques are recommended for N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs?

  • Methodology : Flash column chromatography (SiO2, DCM:MeOH gradients) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) achieves >95% purity .
  • Key Data : Retention times (e.g., 5.218 min for trifluoromethyl derivatives) and UV detection (254 nm) ensure reproducibility .

Q. How can reaction yields be improved for sterically hindered analogs?

  • Methodology : Microwave-assisted synthesis reduces reaction times (e.g., from 72 hours to 2 hours) for bulky substituents. Catalytic Pd(OAc)2 and ligand systems (e.g., Xantphos) enhance coupling efficiency .
  • Key Data : Yields increase from 31% to 84% under optimized microwave conditions (150°C, 300 W) .

Data Contradiction Analysis

Q. Why do some N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs exhibit inconsistent cytotoxicity across cell lines?

  • Methodology : Perform transcriptomic profiling to identify cell-specific resistance mechanisms. For example, overexpression of ABC transporters in MCF-7 cells reduces intracellular drug accumulation compared to A549 cells .
  • Key Data : LC50 values vary by >10-fold (e.g., 0.5 µM in A549 vs. 5.2 µM in MCF-7) for 7-chloro derivatives .

Tables of Key Findings

Derivative Substituents Bioactivity (IC50) Reference
7-Chloro-2-methyl2-Me, 7-Cl0.1 µM (HeLa)
N-(4-Morpholinyl)4-Morpholine0.8 µM (BET Bromodomain)
5-(4-Methylphenylthio)5-SPh(4-Me)1.2 µM (PDGFR-β inhibition)
N-CyclopropylmethylCyclopropylmethyl side chain0.3 µM (Microtubule depolymer.)

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